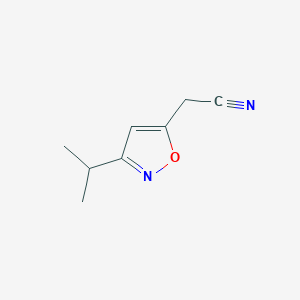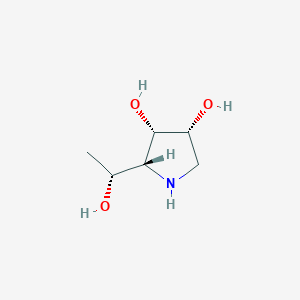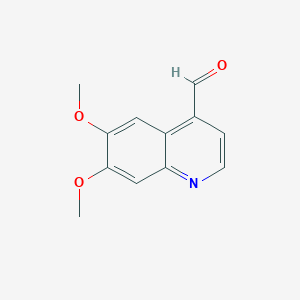![molecular formula C11H14N2O B12854472 1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B12854472.png)
1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with additional functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrole derivative with a suitable aldehyde or ketone can lead to the formation of the desired compound. The reaction conditions typically involve the use of catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring structures.
Applications De Recherche Scientifique
1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets. It has shown promise in the development of inhibitors for specific enzymes and receptors.
Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways. It has been investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(4,6-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone can be compared with other similar compounds in the pyrrolopyridine family:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and chemical properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrazine ring instead of a pyridine ring and exhibit different biological activities, such as kinase inhibition and antimicrobial properties.
Pyrrolopyrimidine derivatives: These compounds have a pyrimidine ring and are studied for their potential as anti-cancer and anti-inflammatory agents.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(4,6-dimethyl-2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-7-6-8(2)12-11-10(7)4-5-13(11)9(3)14/h6H,4-5H2,1-3H3 |
Clé InChI |
YGRCTRDIDISYJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1CCN2C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


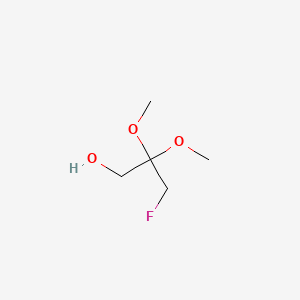
![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)

![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)
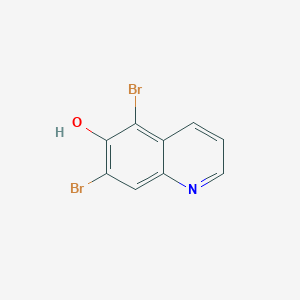
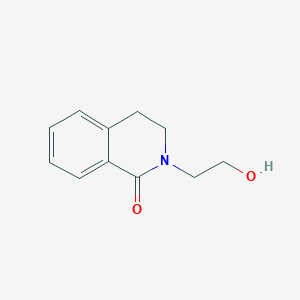

![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)
